

An In-Depth Technical Guide to Commercially Available Candesartan-d4 Standards

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Compound of Interest

Compound Name: Candesartan-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available **Candesartan-d4** standards, their application in quantitative bioanalysis, and the underlying pharmacology. **Candesartan-d4**, a deuterium-labeled analog of the angiotensin II receptor antagonist Candesartan, serves as an essential internal standard for highly accurate and precise quantification of the parent drug in biological matrices. This document details the specifications of commercially available standards, provides established experimental protocols for their use, and visualizes the relevant biological pathways and analytical workflows.

Commercially Available Candesartan-d4 Standards

The selection of a suitable internal standard is critical for the development of robust bioanalytical methods. **Candesartan-d4** is offered by several reputable suppliers, with key specifications summarized below. While specific batch-to-batch variability exists, this table provides a comparative overview of the standards available in the market.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Enrichment	Format
Cayman Chemical	1346604-70-3	C ₂₄ H ₁₆ D ₄ N ₆ O ₃	444.5	≥98%	≥99% deuterated forms (d ₁ -d ₄); ≤1% d ₀ [1]	Solid
LGC Standards	1346604-70-3	C ₂₄ H ₁₆ D ₄ N ₆ O ₃	444.48	>95% (HPLC)[2][3]	Not specified	Neat
Simson Pharma	1346604-70-3	C ₂₄ H ₂₀ N ₆ O ₃ (unlabeled)	440.45 (unlabeled)	Not specified	Not specified	Not specified
Veeprho	1346604-70-3	C ₂₄ H ₁₆ D ₄ N ₆ O ₃	444.49	Not specified	Not specified	In Stock
MedChem Express	1346604-70-3	C ₂₄ H ₁₆ D ₄ N ₆ O ₃	444.48	Not specified	Not specified	Solid
Sussex Research	1346604-70-3	C ₂₄ H ₁₆ D ₄ N ₆ O ₃	444.48	>95% (HPLC)	>95%[4]	Not specified
Pharmaffiliates	1346604-70-3	C ₂₄ H ₁₆ D ₄ N ₆ O ₃	444.48	Not specified	Not specified	White to Off-White Solid

Note: The information presented in this table is based on publicly available data from supplier websites and may not reflect the exact specifications of a particular batch. It is highly recommended to consult the Certificate of Analysis (CoA) for the specific lot being used.

Experimental Protocols for Quantitative Analysis of Candesartan

The use of **Candesartan-d4** as an internal standard is well-established in the scientific literature for the quantification of Candesartan in biological samples, most commonly plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies synthesized from published research.^{[5][6][7]}

Sample Preparation

Two primary methods for extracting Candesartan and **Candesartan-d4** from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).

a) Protein Precipitation (PPT)^[6]

- To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the **Candesartan-d4** internal standard working solution (e.g., 50 ng/mL in methanol).
- Add 500 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 5-10 minutes.
- Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE)

- Condition an appropriate SPE cartridge (e.g., Oasis HLB or Strata-X) with 1 mL of methanol followed by 1 mL of water.
- To 500 µL of plasma, add the **Candesartan-d4** internal standard.
- Dilute the plasma sample with an acidic solution (e.g., 4% phosphoric acid in water) to a final volume of 1 mL.
- Load the pre-treated sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water).

- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for injection.

Liquid Chromatography (LC) Conditions

The following are typical UPLC/HPLC conditions for the separation of Candesartan and **Candesartan-d4**:

- Column: A C18 reversed-phase column is commonly used (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 μ m; Gemini C18, analytical column).
- Mobile Phase:
 - A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.
 - Example 1: 5 mM ammonium formate in water (A) and acetonitrile (B).
 - Example 2: Methanol and 5mM ammonium acetate (70:30, v/v).[\[8\]](#)
- Gradient/Isocratic: Both gradient and isocratic elution methods have been successfully employed. An isocratic method with a high percentage of organic solvent can provide a rapid analysis time.[\[8\]](#)[\[6\]](#)
- Flow Rate: Typically in the range of 0.3 - 0.9 mL/min.
- Column Temperature: Maintained at around 40°C.[\[6\]](#)
- Injection Volume: 3-10 μ L.[\[8\]](#)[\[6\]](#)

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

- Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.[7]
- MRM Transitions:
 - Candesartan: m/z 441.2 \rightarrow 263.2 (positive ion mode) or m/z 439.4 \rightarrow 309.0 (negative ion mode).[5][7]
 - **Candesartan-d4**: m/z 445.2 \rightarrow 267.2 (positive ion mode) or m/z 443.1 \rightarrow 312.0 (negative ion mode).[6][7]
- Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used to achieve maximum sensitivity.

Mandatory Visualizations

Angiotensin II Signaling Pathway and Candesartan's Mechanism of Action

Candesartan is a selective antagonist of the angiotensin II type 1 (AT_1) receptor.[9] Angiotensin II, a potent vasoconstrictor, normally binds to the AT_1 receptor, initiating a signaling cascade that leads to physiological effects such as vasoconstriction, aldosterone release, and cellular growth. Candesartan competitively blocks this binding, thereby inhibiting these effects and lowering blood pressure. The following diagram illustrates this pathway.

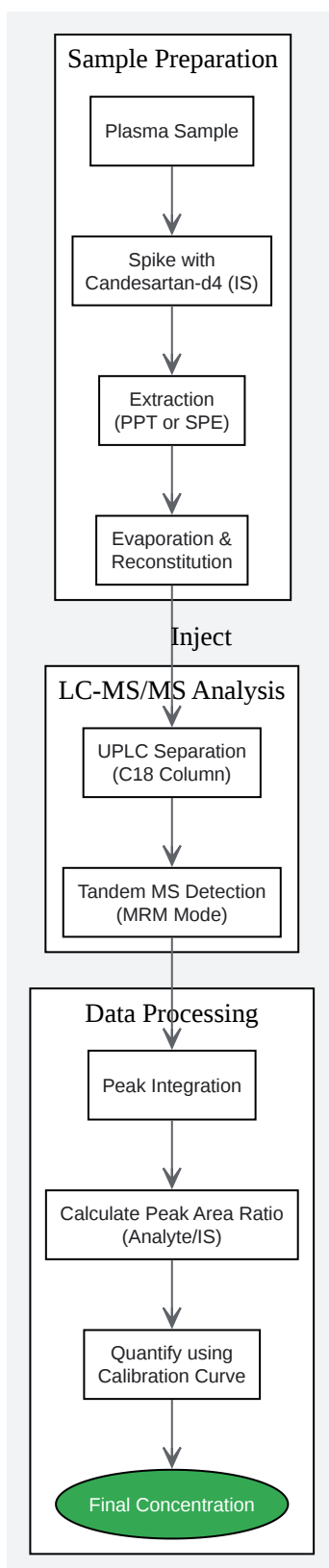


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Caption: Angiotensin II signaling pathway and the inhibitory action of Candesartan.

Experimental Workflow for Candesartan Quantification

The following diagram outlines a typical workflow for the quantification of Candesartan in a biological matrix using **Candesartan-d4** as an internal standard.



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Caption: A typical experimental workflow for Candesartan quantification.

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